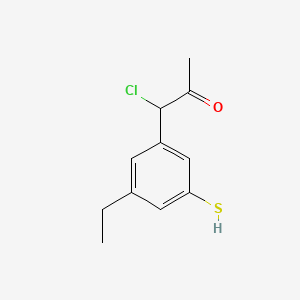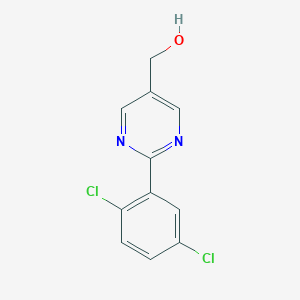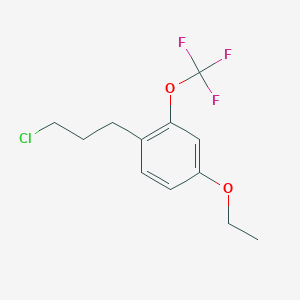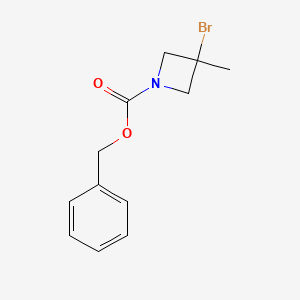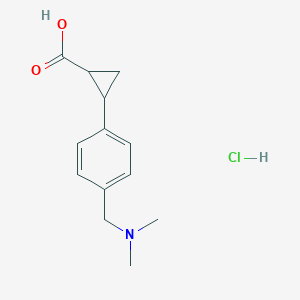
4-(1-Adamantyl)-1,2-oxathiolane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity The presence of the oxathiolane ring introduces sulfur and oxygen atoms into the structure, which can impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE typically involves the introduction of the adamantane group into an oxathiolane framework. One common method involves the reaction of adamantane derivatives with suitable sulfur and oxygen-containing reagents under controlled conditions. For instance, the reaction of adamantane with sulfur dioxide and an oxidizing agent can yield the desired oxathiolane compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency. The use of catalysts and specific reaction conditions can also play a crucial role in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the oxathiolane ring.
Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the adamantane core .
Scientific Research Applications
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the oxathiolane ring can interact with various enzymes and proteins. These interactions can lead to the inhibition of viral replication or the disruption of microbial cell walls, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral compound with a similar adamantane core.
Rimantadine: Another antiviral agent that shares structural similarities with amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.
Uniqueness
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE is unique due to the presence of the oxathiolane ring, which imparts distinct chemical properties not found in other adamantane derivatives.
Properties
Molecular Formula |
C13H20O3S |
|---|---|
Molecular Weight |
256.36 g/mol |
IUPAC Name |
4-(1-adamantyl)oxathiolane 2,2-dioxide |
InChI |
InChI=1S/C13H20O3S/c14-17(15)8-12(7-16-17)13-4-9-1-10(5-13)3-11(2-9)6-13/h9-12H,1-8H2 |
InChI Key |
IRFFHCFBVIKSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4COS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
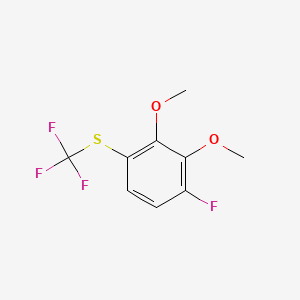
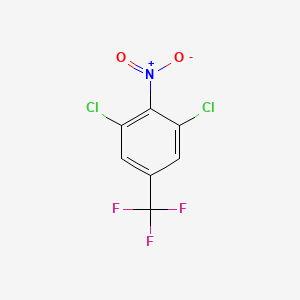

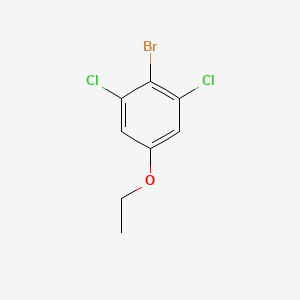
![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
